Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and a benzo[d][1,3]dioxole moiety, which is often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzo[d][1,3]dioxole moiety through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of a quinoline core and a benzo[d][1,3]dioxole moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. Its potential for diverse chemical modifications and biological activities makes it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylmethylamino)-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-19(23)16-17(12-4-2-3-5-13(12)21-18(16)22)20-9-11-6-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWOQPRPMSDKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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